molecular formula C13H9Cl2NO2 B6308349 Methyl 2-chloro-5-(2-chlorophenyl)nicotinate CAS No. 1229624-77-4

Methyl 2-chloro-5-(2-chlorophenyl)nicotinate

Cat. No.: B6308349
CAS No.: 1229624-77-4
M. Wt: 282.12 g/mol
InChI Key: GRTXHMXZSDZHDL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(2-chlorophenyl)nicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, two chlorine atoms, and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-(2-chlorophenyl)nicotinate typically involves the esterification of 2-chloro-5-(2-chlorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atoms in Methyl 2-chloro-5-(2-chlorophenyl)nicotinate can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted nicotinates.

    Oxidation Products: Carboxylic acids and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced derivatives.

Scientific Research Applications

Chemistry: Methyl 2-chloro-5-(2-chlorophenyl)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes and metabolic pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(2-chlorophenyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • Methyl 2-chloro-5-(2-chlorophenyl)benzoate
  • Methyl 2-chloro-5-(2-chlorophenyl)pyridine-3-carboxylate
  • Methyl 2-chloro-5-(2-chlorophenyl)pyrazine-3-carboxylate

Comparison: Methyl 2-chloro-5-(2-chlorophenyl)nicotinate is unique due to its specific substitution pattern and the presence of a nicotinic acid moiety. This structural feature distinguishes it from other similar compounds and may confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-chloro-5-(2-chlorophenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-18-13(17)10-6-8(7-16-12(10)15)9-4-2-3-5-11(9)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTXHMXZSDZHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200194
Record name Methyl 2-chloro-5-(2-chlorophenyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229624-77-4
Record name Methyl 2-chloro-5-(2-chlorophenyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229624-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-5-(2-chlorophenyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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